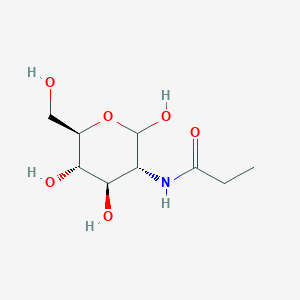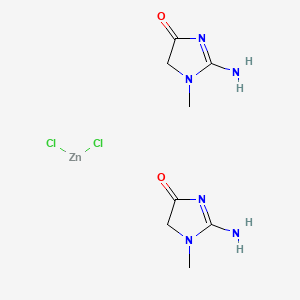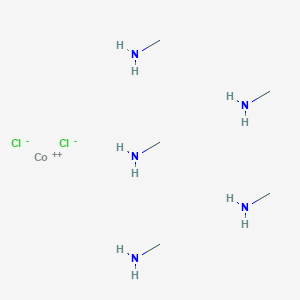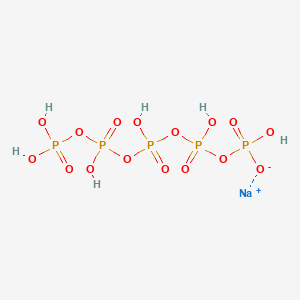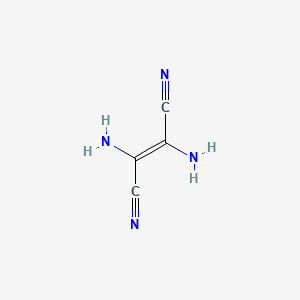
2,3-Diamino-2-butenedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-2-butenedinitrile (DAMN) is a valuable organic π-conjugated molecule with many applications in the area of chemosensors for sensing ionic and neutral species . It is a tetramer of HCN and has been identified as one of the products of HCN polymerization . DAMN and 2,3-diaminofumaronitrile (DAFN) are the cis and trans isomers of 2,3-diamino-2-butenedinitrile .
Molecular Structure Analysis
DAMN and DAFN are the cis and trans isomers of 2,3-diamino-2-butenedinitrile . In the lowest-energy structure, the lone electron pairs of the NH2 nitrogen atoms point to the same side of the “plane” formed by the heavy atoms .Chemical Reactions Analysis
UV-induced transformations were studied for monomers of DAMN isolated in argon matrices. Photoinduced hydrogen-atom transfer was found to be the major process occurring upon UV excitation of matrix-isolated DAMN monomers .Scientific Research Applications
Photochemistry Research
2,3-Diamino-2-butenedinitrile is used in photochemistry research. UV-induced transformations were studied for monomers of 2,3-diamino-2-butenedinitrile (DAMN) isolated in argon matrices . Photoinduced hydrogen-atom transfer was found to be the major process occurring upon UV (λ > 320 nm or λ > 295 nm) excitation of matrix-isolated DAMN monomers .
Spectroscopic Characterization
This compound is used in spectroscopic characterization studies. In one study, the authors presented a compelling description and spectroscopic characterization of 2,3-diamino-2-butenedinitrile monomers in argon matrices .
Study of Isomerization Products
2,3-Diamino-2-butenedinitrile is used in the study of isomerization products. Two low-energy minima were found on the PES of DAFN (the trans isomer of 2,3-diamino-2-butenedinitrile) .
Hydrogen-Atom Transfer Studies
This compound is used in studies of hydrogen-atom transfer. As a result of the transfer of a hydrogen atom from an amino group to a nitrile fragment, a tautomer of DAMN involving a ketenimine group was generated .
Generation of Ketenimine Group
2,3-Diamino-2-butenedinitrile is used in the generation of the ketenimine group. Identification of this photo-produced species was based on comparison of its experimental IR spectrum with the spectrum theoretically predicted for the ketenimine form .
6. Generation of 4-amino-1 H -imidazole-5-carbonitrile (AICN) Another product photogenerated upon UV (λ > 320 nm, λ > 295 nm, or λ > 270 nm) irradiation of DAMN isolated in Ar matrices was identified as 4-amino-1 H -imidazole-5-carbonitrile (AICN) .
Mechanism of Action
Target of Action
The primary target of 2,3-Diamino-2-butenedinitrile, also known as Diaminomaleonitrile (DAMN), is the hydrogen atom in the amino group . The compound interacts with this atom during its photochemical reactions .
Mode of Action
Upon UV excitation (λ > 320 nm or λ > 295 nm), DAMN undergoes a photoinduced hydrogen-atom transfer . This process involves the transfer of a hydrogen atom from an amino group to a nitrile fragment . As a result, a tautomer of DAMN involving a ketenimine group is generated .
Biochemical Pathways
The major biochemical pathway affected by DAMN is the photochemical transformation pathway . This transformation results in the generation of a ketenimine group and another product identified as 4-amino-1H-imidazole-5-carbonitrile (AICN) .
Pharmacokinetics
The compound’s solubility in water is reported to be 5 g/l at 25 ºc , which may influence its bioavailability.
Result of Action
The result of DAMN’s action is the generation of a tautomer involving a ketenimine group and the formation of AICN . These transformations occur upon UV irradiation of DAMN isolated in argon matrices .
Action Environment
The action of DAMN is influenced by environmental factors such as temperature and light. The compound’s transformations are induced by UV light , and its solubility may vary with temperature . The compound’s reactions have been studied in low-temperature argon matrices, which provide a controlled environment for observing its photochemical transformations .
Safety and Hazards
properties
IUPAC Name |
(E)-2,3-diaminobut-2-enedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSNGJNFHWQDC-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C#N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)/C(=C(/C#N)\N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-2-butenedinitrile | |
Q & A
Q1: What are the primary photochemical reactions observed when 2,3-Diamino-2-butenedinitrile (DAMN) is exposed to UV light in an inert environment?
A1: When DAMN monomers are isolated in an argon matrix and irradiated with UV light (λ > 320 nm or λ > 295 nm), the predominant reaction is photoinduced hydrogen-atom transfer. This process generates a tautomer of DAMN containing a ketenimine group. [] Further irradiation at shorter wavelengths (λ > 270 nm) leads to the formation of 4-amino-1H-imidazole-5-carbonitrile (AICN) as an additional photoproduct. []
Q2: How was the formation of the ketenimine tautomer and 4-amino-1H-imidazole-5-carbonitrile (AICN) from 2,3-Diamino-2-butenedinitrile (DAMN) confirmed in the study?
A2: The identification of both photoproducts relied on infrared (IR) spectroscopy. The ketenimine tautomer was identified by comparing its experimental IR spectrum with a theoretically predicted spectrum. [] For AICN, its formation was unequivocally confirmed by matching the IR spectrum of the photogenerated species with the spectrum of AICN independently trapped from the gas phase into an argon matrix. []
Q3: Besides its photochemical reactivity, has 2,3-Diamino-2-butenedinitrile (DAMN) been identified in any other context?
A3: Interestingly, 2,3-Diamino-2-butenedinitrile (DAMN) has been detected as a volatile compound in peppermint leaves. [] Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) was employed to identify and analyze DAMN alongside other volatile constituents of the plant. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






